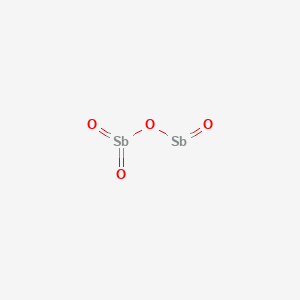

Antimony oxide (Sb2O4)

Description

Overview of Antimony Oxide Polymorphism and Mixed-Valence Chemistry

Antimony tetroxide is a mixed-valence compound with the formal representation Sb³⁺Sb⁵⁺O₄, indicating an equal proportion of antimony(III) and antimony(V) ions. uq.edu.aunih.gov This dual-valency is a cornerstone of its chemical behavior and physical properties. The compound exists in several polymorphic forms, the most well-studied being the orthorhombic α-phase and the monoclinic β-phase. wikipedia.orguq.edu.au More recently, theoretical studies have predicted the existence of novel two-dimensional polymorphs, expanding the potential applications of this versatile oxide.

The most stable and common polymorph of antimony tetroxide is the orthorhombic α-Sb₂O₄, known mineralogically as cervantite. osti.govaflow.org It is considered the ground state of Sb₂O₄. osti.gov The structure of α-Sb₂O₄ is characterized by sheets of corner-sharing Sb⁵⁺O₆ octahedra, which are linked together by Sb³⁺ ions. wikipedia.org The Sb(V) centers are in a distorted octahedral coordination. osti.gov This particular arrangement results from the stereochemically active lone pair of electrons on the Sb³⁺ ions. uq.edu.au α-Sb₂O₄ has been investigated for its potential in photocatalysis and chemical sensing. jcsp.org.pk

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Natural Mineral | Cervantite |

| Appearance | White solid |

| Density | 6.64 g/cm³ |

| Band Gap | 3.26 eV (Direct) jcsp.org.pk |

This table summarizes key properties of orthorhombic α-Sb₂O₄.

The monoclinic polymorph, β-Sb₂O₄, also known as clinocervantite, is typically formed at high temperatures and/or high pressures. osti.govmindat.org While the α-phase is the thermodynamically stable ground state, the β-phase exhibits significant kinetic stability. uq.edu.aunih.gov Structurally, it is similar to the alpha phase in that it also contains both Sb³⁺ and Sb⁵⁺ ions. uq.edu.au However, in β-Sb₂O₄, the Sb(V) ions are in a more regular, undistorted octahedral coordination, unlike the distorted environment in the α-phase. osti.gov The β-phase is reported to be significantly harder than the α-phase. uq.edu.aunih.gov

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Natural Mineral | Clinocervantite |

| Appearance | Colorless, transparent crystals mindat.orghandbookofmineralogy.org |

| Density (Calculated) | 6.72 g/cm³ mindat.orghandbookofmineralogy.org |

| Hardness | Harder than α-Sb₂O₄ uq.edu.aunih.gov |

This table summarizes key properties of monoclinic β-Sb₂O₄.

Recent computational studies using genetic algorithms and density functional theory (DFT) have predicted the existence of two new layered, two-dimensional (2D) polymorphs of Sb₂O₄, designated as γ-Sb₂O₄ and δ-Sb₂O₄. rsc.org These novel phases are predicted to be stable and possess interesting ferroelectric properties. rsc.org

γ-Sb₂O₄ is predicted to exhibit out-of-plane ferroelectric switching. rsc.org

δ-Sb₂O₄ is predicted to have in-plane dipole switching. rsc.org

These 2D materials are reported to have large band gaps, with calculated values for their monolayers being 5.51 eV for γ-Sb₂O₄ and 3.39 eV for δ-Sb₂O₄. rsc.org The discovery of these ferroelectric oxide structures is significant for potential applications in next-generation electronic devices. rsc.org

The defining characteristic of Sb₂O₄ is its mixed-valence nature, containing both Sb³⁺ and Sb⁵⁺ centers. wikipedia.org This feature distinguishes it from other antimony oxides like Sb₂O₃ (only Sb³⁺) and Sb₂O₅ (only Sb⁵⁺). The presence of two different oxidation states within the same crystal lattice is fundamental to its electronic structure and chemical reactivity. uq.edu.au

The Sb(III) centers possess a stereoactive lone pair of electrons, which influences the crystal structure and creates distortions in the coordination environment. uq.edu.auosti.gov In contrast, the Sb(V) centers typically adopt a more regular octahedral geometry. osti.gov This combination of distinct antimony centers enables unique redox activities, which is a key factor in its catalytic applications, such as in the oxidation of hydrocarbons. Research combining Mössbauer spectroscopy and DFT calculations has been crucial in understanding the distinct roles and environments of the Sb(III) and Sb(V) ions in both the α and β phases. uq.edu.auosti.gov

Significance of Sb₂O₄ in Advanced Materials Science and Chemistry

Antimony tetroxide (Sb₂O₄) is a compound of growing importance in materials science and chemistry, primarily due to its utility as a catalyst and as a component in functional materials. osti.gov Its mixed-valence states are crucial to its catalytic activity.

Key areas of significance include:

Catalysis : Sb₂O₄ is explored as a catalyst in various industrial chemical reactions. osti.gov It has shown effectiveness in the oxidation of hydrocarbons and has been used in combination with other metal oxides, such as in tin-antimony catalysts for olefin oxidation.

Flame Retardants : Like other antimony oxides, Sb₂O₄ finds application as a flame retardant, enhancing the fire resistance of materials like plastics, textiles, and rubber. samaterials.com

Electrochemical Applications : There is research interest in Sb₂O₄ as a potential anode material for sodium-ion and lithium-ion batteries, owing to its high theoretical specific capacity. abechem.com

Advanced Electronics : The predicted ferroelectric properties of the novel γ-Sb₂O₄ and δ-Sb₂O₄ polymorphs could be harnessed for applications in non-volatile memory, sensors, and other electronic devices. rsc.org

Glass Manufacturing : Antimony oxides are used as fining agents to remove bubbles and improve the clarity of high-quality glass. discoveryalert.com.au

The ongoing research into the synthesis of nanostructured Sb₂O₄ and the exploration of its various polymorphs continue to open new avenues for its application in advanced technologies. abechem.com

Properties

IUPAC Name |

dioxo(oxostibanyloxy)-λ5-stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.2Sb | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBGXHAWSHTPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb]O[Sb](=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061677 | |

| Record name | Antimony oxide (Sb2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332-81-6 | |

| Record name | Antimony tetroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony oxide (Sb2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMONY TETROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7RVZ5DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Antimony Oxide Sb2o4 Architectures

Solution-Based Synthesis Approaches

Solution-based methods offer a versatile platform for the synthesis of Sb2O4 with diverse morphologies by manipulating reaction parameters in a liquid medium. These techniques facilitate controlled nucleation and growth of antimony oxide nanostructures.

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a prominent method that utilizes high temperatures and pressures in aqueous solutions to crystallize materials with specific structures. This technique has been successfully employed for the synthesis of various metal oxides, including antimony-based compounds.

The choice of precursors and the fine-tuning of reaction conditions such as temperature, time, and pH are critical in directing the synthesis towards the desired Sb2O4 product. Antimony chloride (SbCl3) is a commonly used precursor due to its solubility and reactivity in aqueous solutions. For instance, in the synthesis of antimony-tin oxide (ATO) nanoparticles via the hydrothermal method, antimony chloride is used as the antimony source. The reaction is typically carried out in a Teflon-lined stainless steel autoclave at elevated temperatures, for example, 120°C for 12 hours, to facilitate the crystallization process nih.govrsc.org.

Other reagents are often introduced to control the reaction kinetics and the morphology of the final product. For example, in some hydrothermal syntheses of antimony compounds, ethylene glycol is added to the reaction mixture nih.gov. The pH of the solution also plays a crucial role in determining the phase and morphology of the resulting antimony oxides and oxychlorides researchgate.net.

By carefully controlling the hydrothermal synthesis parameters, it is possible to direct the growth of Sb2O4 into specific nanostructures such as nanorods and nanosheets. While the direct hydrothermal synthesis of pure Sb2O4 nanorods and nanosheets is an area of ongoing research, related antimony oxide and oxychloride nanostructures have been successfully synthesized. For example, the hydrothermal treatment of antimony trichloride in the presence of sodium hydroxide and ethylene glycol has been shown to produce antimony oxychloride (Sb4O5Cl2 and Sb8O11Cl2) nanocrystals researchgate.net. The principles governing the anisotropic growth in these systems can be adapted for the synthesis of Sb2O4 nanostructures. The use of surfactants and capping agents can also influence the growth direction and dimensionality of the resulting crystals.

Sol-Gel Processing Techniques for Controlled Morphology

Sol-gel processing is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

The hydrolysis and condensation of antimony precursors, such as antimony alkoxides, are the fundamental steps in the sol-gel synthesis of antimony oxides. For instance, the hydrolysis of antimony isopropoxide (Sb(OPri)3) can lead to the formation of antimony oxides researchgate.net. The morphology of the final product can be controlled by several factors, including the type of precursor, the solvent, the water-to-precursor molar ratio, the pH of the solution, and the calcination temperature.

Modification of the antimony precursor with chelating agents, such as oximes, can enhance hydrolytic stability and lead to the formation of nano-sized α-Sb2O4 upon sol-gel transformation researchgate.net. The sol-gel method has also been employed to synthesize nanosized hydrated antimony oxide, which can be subsequently calcined to obtain the desired oxide phase researchgate.net. The use of templates or structure-directing agents within the sol-gel process can provide further control over the final morphology, leading to porous or hierarchical structures.

Microwave-Assisted Synthesis for Nanostructure Fabrication

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for the preparation of nanomaterials. This technique utilizes microwave irradiation to heat the reaction mixture, leading to uniform and fast nucleation and growth of crystals arxiv.org.

A notable example is the synthesis of leaf-like α-Sb2O4 nanostructures using a microwave-assisted method sciforum.net. In a typical procedure, antimony trichloride (SbCl3) is dissolved in deionized water, and ethylenediaminetetraacetic acid (EDTA) is added as a chelating agent. The resulting solution is then subjected to microwave irradiation, followed by calcination to obtain the final product. The microwave power and irradiation time are critical parameters that influence the morphology and crystallinity of the synthesized material sciforum.netscientific.net. This method has been shown to be a simple, fast, and environmentally friendly route for the fabrication of Sb2O4 nanostructures sciforum.net.

Table 1: Parameters for Microwave-Assisted Synthesis of Leaf-Like α-Sb2O4

| Parameter | Value |

|---|---|

| Antimony Precursor | Antimony Trichloride (SbCl3) |

| Chelating Agent | Ethylenediaminetetraacetic Acid (EDTA) |

| Solvent | Deionized Water |

| Microwave Power | 180 W |

| Irradiation Time | 20 min |

| Resulting Morphology | Leaf-like Nanostructures |

| Nanostructure Dimensions | Diameter: 150-200 nm, Width: 80-100 nm |

Data sourced from a study on the synthesis of leaf-like α-Sb2O4 nanostructures. sciforum.net

Solid-State and Vapor-Phase Synthesis Methods

Solid-state and vapor-phase methods represent alternative routes to solution-based techniques for the synthesis of antimony oxide (Sb2O4), typically involving high-temperature processes.

Solid-state synthesis is a traditional and straightforward method for preparing inorganic materials. In the context of Sb2O4, this often involves the thermal oxidation of other antimony compounds. For instance, antimony trioxide (Sb2O3) can be heated in the presence of air to induce oxidation and form Sb2O4 wikipedia.org. The temperature and atmosphere are critical parameters in this process. The transformation of Sb2O3 to α-Sb2O4 can occur at temperatures below 400°C, with the complete conversion happening at higher temperatures, around 800°C researchgate.net.

Vapor-phase synthesis methods, such as vapor transport and condensation, offer a route to produce high-purity nanostructures. In a typical setup, a precursor material is heated to generate a vapor, which is then transported by a carrier gas to a cooler region of the reactor where it condenses to form the desired material researchgate.nettechconnect.org. For the synthesis of antimony oxides, metallic antimony can be used as the precursor. When heated in a tube furnace in the presence of an air flow, the antimony vaporizes and reacts with oxygen. The resulting antimony oxide vapor is then transported downstream and deposited on a substrate. While the deposited material is often Sb2O3, the oxidized granular antimony remaining in the crucible can consist of SbO2 (an empirical formula for Sb2O4) researchgate.net. The temperature of the furnace and the substrate, as well as the gas flow rate, are key parameters that control the phase and morphology of the final product.

Table 2: Comparison of Solid-State and Vapor-Phase Synthesis of Sb2O4

| Synthesis Method | Precursor(s) | Key Parameters | Resulting Product |

|---|---|---|---|

| Solid-State Synthesis | Antimony Trioxide (Sb2O3) | Temperature, Atmosphere (Air) | α-Antimony Oxide (α-Sb2O4) |

| Vapor-Phase Synthesis | Metallic Antimony (Sb) | Furnace Temperature, Substrate Temperature, Gas Flow Rate | Antimony Oxide (SbO2) residue |

This table provides a general overview of the solid-state and vapor-phase synthesis methods for Sb2O4.

Controlled Thermal Oxidation of Antimony or Antimony Trioxide

Thermal oxidation is a direct and widely studied method for the synthesis of antimony oxides. This process involves the heat treatment of either elemental antimony (Sb) or antimony trioxide (Sb2O3) in an oxygen-containing atmosphere. The final product and its phase purity are highly dependent on the reaction temperature and the composition of the atmosphere.

The synthesis of phase-pure antimony tetroxide (Sb2O4) through thermal oxidation requires precise control over temperature and atmospheric conditions. The process typically involves the oxidation of antimony trioxide (Sb2O3), which is itself often produced by the oxidation of antimony metal.

The transformation of Sb2O3 to Sb2O4 is a key step. In an oxidizing atmosphere such as air, Sb2O3 begins to oxidize to Sb2O4 at temperatures around 400-500°C. During roasting of antimony-containing minerals, the phase transformation has been observed to follow the sequence Sb2S3 → Sb2O3 → Sb2O4 researchgate.net. Thermodynamic studies have shown that Sb2O4 is a stable phase over a wide range of temperatures and pressures researchgate.net. Specifically, in air, Sb2O5 can be reduced to Sb2O4 at approximately 780°C, while Sb2O3 is oxidized to Sb2O4 researchgate.net. One study suggests that Sb2O4 is predicted to be a stable phase between 750-1150°C and 0.2-1 bar of oxygen partial pressure researchgate.net.

The phase of the resulting antimony oxide is critically dependent on the temperature. For instance, in the roasting of antimony sulfide (B99878) minerals, the process is controlled to prevent the formation of Sb2O4 by keeping the temperature around 500°C to selectively produce the more volatile Sb2O3. Above this temperature, the formation of the non-volatile Sb2O4 becomes more favorable.

The table below summarizes the influence of temperature on the formation of different antimony oxide phases during thermal processing.

| Starting Material | Temperature Range (°C) | Atmosphere | Predominant Product(s) |

| Sb2S3 | ~400 | Air | Sb2O3 |

| Sb2O3 | 400 - 500 | Air/Oxygen | Sb2O4 |

| Sb2O5 | ~780 | Air | Sb2O4 |

| Sb2O4 | ~1150 | Air | Sb2O3 (reduction) |

This table provides a general overview of temperature-dependent phase transformations of antimony compounds in an air atmosphere.

It is important to note that while Sb2O4 is thermodynamically stable over a broad temperature range, achieving a phase-pure sample requires careful optimization to avoid the presence of unreacted Sb2O3 or the formation of other oxides. Incongruent sublimation of Sb2O3 can also affect the final composition of the material researchgate.net.

Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-quality thin films of various materials, including metal oxides. While the direct deposition of Sb2O4 thin films via CVD is not extensively documented in the reviewed literature, the principles of CVD for other antimony oxides and related materials provide a strong basis for its potential application.

CVD processes for antimony oxides typically involve volatile antimony precursors. For instance, tris(dimethylamino)antimony(III) has been used as a precursor for the CVD of Sb2O3 thin films nih.gov. The choice of precursor is critical and is dictated by its volatility, thermal stability, and reactivity. Novel antimony(III) complexes with carboxamide ligands have been synthesized and characterized for their potential use in CVD and Atomic Layer Deposition (ALD), a variant of CVD, showcasing the ongoing research in developing suitable precursors for antimony oxide deposition nih.govacs.org.

For the deposition of mixed-oxide thin films containing antimony, such as antimony-doped tin oxide (ATO), mist-CVD has been successfully employed. In this method, a solution containing the precursors (e.g., tin chloride and antimony chloride) is atomized to form a mist, which is then transported to a heated substrate where the film deposition occurs . This technique allows for good control over the film's composition and properties. For example, high-quality Sb:SnOx films have been fabricated at 400°C using a mist CVD system .

Although direct synthesis of Sb2O4 thin films by CVD is not explicitly detailed, it is conceivable that by carefully selecting the antimony precursor, the oxidizing agent (such as oxygen or ozone), and the deposition temperature, the formation of the Sb2O4 phase could be favored. The deposition temperature would likely need to be in the range where Sb2O4 is the stable oxide phase, as indicated by thermal analysis studies.

Doping Strategies for Modified Antimony Oxide Systems

Doping is a common strategy to tailor the electronic, optical, and catalytic properties of semiconductor materials. In the context of antimony oxide, the incorporation of heteroatoms or the formation of bimetallic and mixed-oxide structures can introduce new functionalities.

Incorporation of Heteroatoms (e.g., Gadolinium, other Group V elements)

The introduction of foreign atoms (dopants) into the antimony oxide lattice can significantly alter its properties. While specific studies on doping Sb2O4 with gadolinium are not prevalent in the provided search results, the general principles of doping oxides with lanthanides and other elements can be applied.

Gadolinium: Gadolinium oxide (Gd2O3) itself is a material with interesting magnetic and optical properties, and it is often used as a host for other lanthanide dopants mdpi.com. The synthesis of gadolinium-doped nanoparticles of other oxides, such as iron oxide, has been reported, demonstrating the feasibility of incorporating gadolinium into oxide lattices rsc.org. The synthesis of gadolinium-doped materials can be achieved through methods like thermal decomposition of mixed metal-oleate precursors rsc.org. Given the ability of antimony to exist in multiple oxidation states (Sb3+ and Sb5+ in Sb2O4), the incorporation of Gd3+ could potentially be accommodated within the crystal lattice, leading to modifications in the material's electronic structure and properties.

Group V Elements: The doping of semiconductor materials with other Group V elements (such as phosphorus, arsenic, or bismuth) is a well-established method for modifying their carrier concentration and electronic properties. Studies on the doping of other oxides, like ZnO, with Group V elements including antimony have been conducted researchgate.net. These studies provide insights into how different dopant precursors (e.g., Sb2O3, elemental Sb) can be used and how the dopant incorporates into the host lattice . The choice of dopant and the doping concentration can influence the material's crystal structure, morphology, and electronic behavior aps.org. First-principles studies have been used to investigate the defect properties of Group V-doped materials, helping to understand the effectiveness of different dopants aps.org. While direct reports on doping Sb2O4 with other Group V elements are scarce, the principles from other oxide systems suggest that such doping could be a viable route to tune the properties of antimony oxide.

Synthesis of Bimetallic and Mixed-Oxide Nanostructures

The creation of bimetallic and mixed-oxide nanostructures containing antimony is an active area of research, driven by the potential for synergistic effects between the different metallic components. These materials often exhibit enhanced catalytic, electronic, or sensing properties compared to their single-component counterparts.

Several methods have been employed for the synthesis of these complex nanostructures:

Solution-Based Methods: Simple solution-based methods have been used to synthesize thin films of mixed antimony-metal oxides, including cobalt-antimony, manganese-antimony, and ruthenium-antimony oxides chemrxiv.orgchemrxiv.org. These methods offer good control over the composition and have been used to produce materials with enhanced electrocatalytic activity for water oxidation chemrxiv.orgchemrxiv.org.

Solvothermal Synthesis: This technique has been utilized to produce bimetallic aluminum oxide-iron oxide nanoparticles with various shapes by tuning the reaction conditions rsc.org. This approach could potentially be adapted for antimony-based bimetallic oxides.

Co-precipitation: The co-precipitation method has been used to synthesize strontium-doped Sb2O4 nanosheets. In this method, precursors of both metals are dissolved in a solvent and then precipitated together, leading to a homogeneous distribution of the dopant within the host material abechem.com.

Seed-Mediated Growth: This is a versatile method for creating core-shell or heterostructured bimetallic nanoparticles nih.gov. In this approach, pre-synthesized nanoparticles of one metal act as seeds for the growth of a second metal on their surface. This method allows for precise control over the final architecture of the bimetallic nanostructure nih.gov.

The resulting bimetallic or mixed-oxide materials can either form new antimonate (B1203111) phases or consist of nanoscale intermixing of the individual metal and antimony oxide crystallites chemrxiv.orgchemrxiv.org. The properties of these materials are highly dependent on their structure and composition.

The table below provides examples of synthesized bimetallic and mixed-oxide nanostructures containing antimony and the methods used for their fabrication.

| Bimetallic/Mixed-Oxide System | Synthesis Method | Resulting Architecture |

| Cobalt-Antimony Oxide | Solution-based | Thin film |

| Manganese-Antimony Oxide | Solution-based | Thin film |

| Ruthenium-Antimony Oxide | Solution-based | Thin film |

| Strontium-doped Antimony Oxide | Co-precipitation | Nanosheets |

| Aluminum Oxide-Iron Oxide | Solvothermal | Nanoparticles (various shapes) |

This table illustrates various approaches to synthesizing complex nanostructures containing antimony.

Advanced Structural Elucidation and Spectroscopic Characterization of Antimony Oxide Sb2o4

Crystalline Structure and Phase Analysis

The crystalline structure of antimony oxide (Sb2O4) is a key determinant of its physical and chemical properties. Detailed analysis of its crystal lattice, including phase identification and the precise arrangement of atoms, is accomplished through various diffraction techniques.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray diffraction (XRD) is a fundamental technique for confirming the crystallinity and identifying the phase of synthesized antimony oxide materials. jcsp.org.pk The presence of strong and sharp peaks in an XRD pattern is indicative of a well-crystalline material, while the absence of a diffraction halo suggests the lack of an amorphous phase. jcsp.org.pk

For α-Sb2O4, which possesses an orthorhombic crystal structure, XRD patterns are matched with standard diffraction data, such as JCPDS file number 11-0694, for phase confirmation. abechem.com Studies on strontium-doped α-Sb2O4 have identified characteristic diffraction peaks corresponding to specific crystallographic planes. abechem.com

| Diffraction Plane (hkl) | 2θ (degrees) |

|---|---|

| (211) | 26.8 |

| (222) | 29.7 |

| (411) | 34.2 |

| (431) | 44.3 |

The structural framework of α-Sb2O4 consists of SbO4 tetragonal polyhedra and SbO6 octahedra, which form a layered structure. abechem.com The Sb(V) and Sb(III) ions are surrounded by six and four oxygen atoms, respectively. abechem.com

Neutron Diffraction Studies of Crystal Structures

Neutron diffraction is a powerful complementary technique to XRD for elucidating crystal structures, particularly for materials containing elements with low X-ray scattering factors or for distinguishing between atoms with similar atomic numbers. In the context of mixed-valence compounds like Sb2O4, neutron diffraction can provide detailed information on the lattice dynamics and the precise location of lighter atoms such as oxygen. acs.org

Studies combining inelastic neutron scattering with density functional theory (DFT) calculations have been used to investigate the lattice dynamics and vibrational properties of both α-Sb2O4 and β-Sb2O4. acs.org Furthermore, neutron powder diffraction has been instrumental in studying the crystal and magnetic structures of complex oxides, which is relevant to understanding the arrangement of Sb(III) and Sb(V) cations in the Sb2O4 lattice. rsc.org

Analysis of Lattice Parameters and Unit Cell Distortions

The analysis of lattice parameters provides quantitative information about the dimensions of the unit cell. In doped materials, such as Sr-doped α-Sb2O4, changes in lattice parameters can indicate the incorporation of the dopant ion into the host lattice. The crystallite size can also be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. abechem.com

In the β-phase of Sb2O4, the Sb(V) ions are in a more regular, undistorted octahedral coordination compared to the distorted environment in the α-phase. This structural difference influences the material's physical properties, with the β-phase reported to be significantly harder than the α-phase. acs.org

| Polymorph | Crystal System | Sb(V) Coordination Environment |

|---|---|---|

| α-Sb₂O₄ | Orthorhombic abechem.com | Distorted Octahedral |

| β-Sb₂O₄ | Monoclinic abechem.com | Regular, Undistorted Octahedral |

In-situ X-ray Diffraction under High Pressure and Temperature

In-situ X-ray diffraction allows for the study of crystal structure transformations under non-ambient conditions, such as high pressure and high temperature. researchgate.netmdpi.com This technique is crucial for understanding the stability of different phases and the mechanisms of phase transitions. While specific in-situ high-pressure and high-temperature XRD studies on Sb2O4 are not extensively detailed in the provided context, the methodology is well-established for other oxide materials. utexas.edu Such studies would be invaluable in determining the pressure-temperature phase diagram of Sb2O4 and observing potential transitions between the α and β phases or to other novel high-pressure phases.

Microstructural and Morphological Characterization

The microstructure and morphology of a material are critical to its performance in various applications. Electron microscopy techniques are central to visualizing the surface features and particle shapes of antimony oxide.

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) for Surface Morphology

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the surface morphology of materials at the micro- and nanoscale. ijpbs.commines.edu These techniques provide high-resolution images of the material's surface, revealing details about particle size, shape, and aggregation.

Studies on hydrothermally synthesized α-Sb2O4 have utilized FESEM to reveal a sheet-like morphology, with the average length of the sheets ranging from 0.2 µm to 3.0 µm. jcsp.org.pkresearchgate.net The particles were observed to be non-uniform in shape. jcsp.org.pk In other research, SEM analysis of Sr-doped α-Sb2O4 nanostructures revealed spherical-like morphologies with grain sizes varying from approximately 88 nm to 110 nm, and the images showed agglomerated nanoparticles. abechem.com

| Material | Microscopy Technique | Observed Morphology | Size Range |

|---|---|---|---|

| α-Sb₂O₄ | FESEM | Sheet-like jcsp.org.pkresearchgate.net | 0.2 µm to 3.0 µm jcsp.org.pkresearchgate.net |

| Sr-doped α-Sb₂O₄ | SEM | Spherical-like, agglomerated nanoparticles abechem.com | ~88 nm to 110 nm abechem.com |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Features and Defects

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for analyzing materials at the atomic scale, revealing crystallographic details like lattice spacing, defects, and grain boundaries. atomfair.com These methods are indispensable for understanding the nanoscale features of antimony oxide (Sb2O4).

Studies employing TEM have successfully characterized the morphology of synthesized Sb2O4. For instance, Sb2O4 nanorods synthesized by a microemulsion method were shown to have diameters ranging from 50 to 175 nm and lengths of up to several micrometers. researchgate.net Large-angle tilt diffraction experiments confirmed that these nanorods possess an orthorhombic crystal structure. researchgate.net

Table 1: Summary of TEM/HRTEM Findings for Sb2O4 Nanostructures

| Characteristic | Observation | Source |

| Morphology | Nanorods | researchgate.net |

| Diameter | 50–175 nm | researchgate.net |

| Length | Up to several micrometers | researchgate.net |

| Crystal Structure | Orthorhombic | researchgate.net |

| Defects | Periodic layer structure, surface defects, amorphous surface layer | researchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. advancedmicroanalytical.com It is often coupled with electron microscopy instruments like SEM and TEM. advancedmicroanalytical.com The method relies on the principle that when a material is struck by a high-energy electron beam, the atoms within the sample emit characteristic X-rays. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for precise determination of the elemental composition. advancedmicroanalytical.com

In the analysis of antimony oxide (Sb2O4), EDS is used to confirm the presence and distribution of antimony (Sb) and oxygen (O). For example, in a study of hydrothermally synthesized α-Sb2O4, EDS analysis confirmed the presence of only antimony and oxygen. jcsp.org.pk The quantitative results from this analysis showed atomic percentages of 31.68% for Sb and 68.32% for O, which is consistent with the stoichiometry of Sb2O4. jcsp.org.pk

By scanning the electron beam across a sample area, EDS can generate elemental maps, which are two-dimensional visualizations of the distribution of constituent elements. advancedmicroanalytical.comjeol.com This is achieved by acquiring an X-ray spectrum for each pixel in the image and translating the intensity of elemental peaks into a color-coded map. advancedmicroanalytical.com This capability is crucial for assessing the homogeneity of the elemental distribution within the Sb2O4 material.

Brunauer-Emmett-Teller (BET) Surface Area Analysis of Synthesized Materials

The Brunauer-Emmett-Teller (BET) theory is the basis for a critical analysis technique used to measure the specific surface area of solid and porous materials through the physical adsorption of a gas. anton-paar.comwikipedia.org The surface area is a key property that influences how a solid interacts with its environment, affecting characteristics such as catalytic activity and dissolution rates. anton-paar.com

The BET method involves cooling the material to a cryogenic temperature (typically the boiling point of nitrogen, 77 K) and measuring the amount of an inert gas, like nitrogen, that adsorbs onto the surface at various pressures. anton-paar.comwikipedia.org The data is used to calculate the number of gas molecules required to form a single layer (a monolayer) on the material's surface, from which the total surface area can be determined. anton-paar.com

For synthesized materials like antimony oxides, BET analysis provides crucial information about their structure. For example, antimony-doped tin oxide (Sb–SnO2) nanowires, synthesized via an electrospinning method, were found to have a BET surface area of 60 m²/g. rsc.org This high surface area, resulting from a porous structure composed of stacked nanoparticles, is beneficial for applications in catalysis. rsc.org Materials with numerous narrow pores, such as activated carbons, can exhibit exceptionally high surface areas, sometimes exceeding 2,000 m²/g. anton-paar.com

Table 2: Representative BET Surface Area Data

| Material | BET Surface Area (m²/g) | Source |

| Antimony-Doped Tin Oxide (Sb–SnO2) Nanowires | 60 | rsc.org |

| Activated Carbon (Example) | ~3000 | wikipedia.org |

Spectroscopic Investigations of Chemical Bonding and Electronic States

Spectroscopic techniques are vital for probing the chemical bonding environments and electronic states of atoms within a material. For a mixed-valence compound like Sb2O4, methods that can distinguish between different oxidation states are particularly important.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. In the analysis of antimony oxides, a significant challenge arises from the spectral overlap of the Antimony Sb 3d5/2 peak and the Oxygen O 1s peak. xpsfitting.comthermofisher.com To overcome this, analysis typically focuses on the Sb 3d3/2 peak, which does not overlap with other signals. The properties of the Sb 3d5/2 peak (its binding energy and intensity) are then constrained based on the characteristics of the Sb 3d3/2 peak, using the known spin-orbit splitting and area ratios. thermofisher.com Any remaining intensity at the Sb 3d5/2 binding energy can then be attributed to the O 1s signal. xpsfitting.comthermofisher.com

Quantification of Antimony(III) and Antimony(V) Ratios

Antimony oxide (Sb2O4) is a mixed-valence compound, containing both Sb(III) and Sb(V) oxidation states. XPS is a primary tool for quantifying the ratio of these two states. The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom.

By curve-fitting the high-resolution Sb 3d spectrum, the contributions from Sb(III) and Sb(V) can be deconvoluted. Different studies report slightly varied binding energies, but they provide a basis for identification. For instance, a shift in the Sb 3d3/2 peak to lower binding energies can be indicative of a surface enrichment of antimony(III). researchgate.net Reference data from standard samples show the Sb 3d5/2 peak for Sb2O3 (containing Sb(III)) at approximately 530.1–530.3 eV, while for Sb2O5 (containing Sb(V)), it is found at 530.9 eV. xpsfitting.com By fitting separate peaks for each oxidation state and calculating their respective areas, the ratio of Sb(III) to Sb(V) on the material's surface can be accurately determined.

Table 3: XPS Binding Energies for Antimony Oxides

| Compound | Oxidation State | Core Level | Binding Energy (eV) | Source |

| Sb2O3 | Sb(III) | Sb 3d5/2 | 530.1 - 530.3 | xpsfitting.com |

| Sb2O5 | Sb(V) | Sb 3d5/2 | 530.9 | xpsfitting.com |

| KSbO3 | Sb(V) | Sb 3d5/2 | 530.7 | xpsfitting.com |

Depth Profiling using Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that uses a primary electron beam to excite atoms, which then relax by emitting "Auger" electrons. eag.com The kinetic energies of these electrons are characteristic of the elements present in the top 3-10 nm of a sample. eag.com

When combined with an ion gun (typically using Argon ions) for sputtering, AES can perform compositional depth profiling. eag.comlpdlabservices.co.uk This process involves alternating between sputtering away surface layers and acquiring AES spectra, which provides elemental information as a function of depth. lpdlabservices.co.uk This method is highly effective for analyzing thin films and understanding the composition beneath the immediate surface, with a depth resolution of 2-20 nm. eag.com

The high spatial resolution of AES, with the ability to focus the electron beam to diameters of 10-20 nm, also makes it an excellent tool for analyzing small surface features and particles. eag.com This allows for the creation of surface chemical maps, known as Scanning Auger Microscopy (SAM), showing the lateral distribution of elements. lpdlabservices.co.uk

Table 4: Technical Specifications of Auger Electron Spectroscopy (AES)

| Parameter | Specification | Source |

| Signal Detected | Auger electrons from near-surface atoms | eag.com |

| Elements Detected | Li-U | eag.com |

| Detection Limits | 0.1-1 atomic % | eag.com |

| Depth Resolution (Profiling) | 2-20 nm | eag.com |

| Lateral Resolution | ≥10 nm | eag.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for probing the vibrational modes of molecules and crystal lattices. In the study of antimony tetroxide (Sb₂O₄), FT-IR provides specific insights into the stretching and bending vibrations of the antimony-oxygen (Sb-O) bonds within its structure.

Analysis of the α-Sb₂O₄ polymorph reveals characteristic absorption bands in the infrared spectrum. A prominent and high-intensity absorption band is typically observed around 515 cm⁻¹, which is attributed to the O-Sb-O stretching vibration. jcsp.org.pk The presence and intensity of this peak are often used to confirm the formation and high density of the α-Sb₂O₄ phase in synthesized materials. jcsp.org.pk Additional vibrational bands can be observed that correspond to other modes within the SbO₆ and SbO₃ polyhedra that constitute the crystal lattice. The specific positions and shapes of these bands are sensitive to the local coordination environment of the antimony and oxygen atoms, making FT-IR a useful tool for structural characterization.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~515 | O-Sb-O stretching vibration | jcsp.org.pk |

Raman Spectroscopy for Vibrational Properties and Structural Details

Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the vibrational, rotational, and other low-frequency modes in a material. It is particularly effective for discriminating between different crystal structures as it directly probes the structural bonds. jcsp.org.pk

For α-Sb₂O₄, the Raman spectrum is characterized by several sharp and well-defined lines that correspond to the vibrational modes of the Sb-O framework. Experimental studies on hydrothermally synthesized α-Sb₂O₄ have identified distinct Raman peaks at 96 cm⁻¹, 199 cm⁻¹, and 402 cm⁻¹. jcsp.org.pk These lines are attributed to the vibrational modes of O-Sb-O and Sb-O-Sb bonds, respectively. jcsp.org.pk The number, position, and relative intensity of these peaks are a direct fingerprint of the orthorhombic α-Sb₂O₄ phase.

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 96 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |

| 199 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |

| 402 | O-Sb-O / Sb-O-Sb vibrational modes | jcsp.org.pk |

In-situ Raman Spectroscopy in Varying Environments

In-situ Raman spectroscopy allows for the real-time monitoring of structural changes in a material under specific conditions, such as varying temperatures or reactive atmospheres. Studies on α-Sb₂O₄ have utilized this technique to understand its behavior in oxidizing and reducing environments. uclouvain.beacs.org

Research has shown that under both reducing conditions (leading to potential lattice oxygen loss) and reoxidation conditions (involving ¹⁸O incorporation), there are no detectable variations in the Raman spectra of Sb₂O₄ that can be directly attributed to these chemical changes. uclouvain.beacs.org Instead, all observed spectral modifications, such as peak shifts or broadening, are ascribed to changes in the Raman scattering tensor with temperature. uclouvain.beacs.org This suggests a potential increase in symmetry at higher temperatures. Furthermore, the presence of water vapor in the gas phase was found to have no discernible influence on the oxygen exchange properties of Sb₂O₄ as observed by Raman spectroscopy. uclouvain.beacs.org These findings indicate a high degree of structural stability for the Sb₂O₄ lattice with respect to oxygen exchange under the conditions studied.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Calculation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic properties of materials by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from the valence band to the conduction band, and the data can be used to determine the material's optical band gap (E_g).

For α-Sb₂O₄, UV-Vis absorption measurements show a distinct absorption edge, with a lower cut-off wavelength observed at approximately 368 nm. jcsp.org.pk The optical band gap can be calculated from this data using a Tauc plot, which graphs (αhν)² versus the incident photon energy (hν), where α is the absorption coefficient. By extrapolating the linear portion of this plot to a zero absorption coefficient, the direct band gap energy can be determined. For hydrothermally synthesized α-Sb₂O₄, this method yields a direct band gap value of approximately 3.26 eV. jcsp.org.pkresearchgate.net Theoretical calculations using density functional theory (DFT) have predicted slightly different values, with the band gap for α-Sb₂O₄ calculated at 2.94 eV and for β-Sb₂O₄ at 3.13 eV. imperial.ac.uk

| Polymorph | Method | Band Gap (eV) | Reference |

|---|---|---|---|

| α-Sb₂O₄ | Experimental (UV-Vis) | ~3.26 | jcsp.org.pkresearchgate.net |

| α-Sb₂O₄ | Theoretical (DFT) | 2.94 | imperial.ac.uk |

| β-Sb₂O₄ | Theoretical (DFT) | 3.13 | imperial.ac.uk |

Mössbauer Spectroscopy for Local Antimony Environments and Oxygen Vacancy Detection

¹²¹Sb Mössbauer spectroscopy is a powerful nuclear technique that provides precise information about the local chemical environment of antimony atoms, including their oxidation state, site symmetry, and bonding characteristics. It is particularly well-suited for studying mixed-valence compounds like Sb₂O₄.

Mössbauer studies have definitively confirmed that Sb₂O₄ contains both Sb(III) and Sb(V) oxidation states in equal proportions, refuting any possibility of a single Sb(IV) state. mcmaster.cacdnsciencepub.com The spectrum of Sb₂O₄ typically shows two well-separated absorption peaks corresponding to the two distinct valency states. cdnsciencepub.com For α-Sb₂O₄, these two peaks have been reported to have equal areas, consistent with a 1:1 ratio of Sb(III) to Sb(V). cdnsciencepub.com

The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and differs significantly for Sb(III) and Sb(V), allowing for their clear identification. Comparative studies between the α and β polymorphs have revealed that the β phase is significantly harder than the α phase. acs.org

Furthermore, Mössbauer spectroscopy can indirectly probe the effects of defects like oxygen vacancies. While the technique does not directly detect the vacancies themselves, it is sensitive to the resulting changes in the antimony coordination environment and electronic structure. Theoretical calculations combined with experimental data suggest that the presence of oxygen vacancies can allow for nonstoichiometric proportions of Sb(III) and Sb(V) in both the α and β phases. acs.org In studies of related tin-antimony oxides, the reduction of Sb(V) to Sb(III) under certain catalytic or thermal conditions, a process often linked to the formation of oxygen vacancies, is readily observed through changes in the Mössbauer spectra. rsc.orgrsc.org

Nuclear Inelastic Scattering and Inelastic Neutron Scattering for Lattice Dynamics

The study of lattice dynamics, which describes the collective vibrations of atoms in a crystal (phonons), is crucial for understanding a material's thermal and mechanical properties. Nuclear Inelastic Scattering (NIS) and Inelastic Neutron Scattering (INS) are advanced techniques used to probe these dynamics.

A combined approach using INS, NIS, and Mössbauer spectroscopy has been applied to investigate the vibrational properties of both α-Sb₂O₄ and β-Sb₂O₄. acs.org INS experiments provide the phonon density of states (DOS), which describes the distribution of vibrational modes across different energies. These experimental results have been shown to match well with DOS calculated using density functional theory (DFT), particularly when the calculations account for the lone-pair electrons of Sb(III). acs.org

NIS, specifically using the ¹²¹Sb nuclear resonance, offers an element-specific method to probe the lattice vibrations. aps.org This technique allows for the direct determination of the antimony-specific partial density of states, providing unambiguous insight into how the Sb atoms participate in the lattice vibrations. acs.orgaps.org This is critical for separating the contributions of different atoms in a complex lattice and for validating theoretical models of lattice dynamics. acs.orgresearchgate.net Together, these scattering techniques provide a comprehensive picture of the phonon spectra in Sb₂O₄, which is essential for understanding properties like heat capacity, thermal conductivity, and phase stability. acs.orgias.ac.in

Theoretical and Computational Studies of Antimony Oxide Sb2o4

Electronic Structure Calculations

Density functional theory has proven to be a powerful tool for investigating the ground-state properties and electronic band structure of the different polymorphs of antimony oxide, mainly the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. acs.orgabechem.com These calculations are typically performed using exchange-correlation functionals such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). arxiv.orgrsc.org Such studies have been instrumental in understanding the electronic differences between the Sb(III) and Sb(V) sites and their bonding with oxygen. acs.orgsemanticscholar.org

Theoretical studies have revealed that the electronic structure of Sb₂O₄ is significantly influenced by the hybridization of antimony 5s and oxygen 2p orbitals. arxiv.orgacs.org In the Sb(III) centers, a strong interaction occurs between the Sb 5s and O 2p states. This interaction leads to the formation of bonding and antibonding states. acs.org The antibonding states, which are pushed to higher energies, play a crucial role in the formation of stereochemically active lone pairs. acs.org For the Sb(V) cations, which have a 5s⁰ electronic configuration, the primary interaction is between the Sb 5p and O 2p orbitals, forming the main bonding framework. The hybridization between Sb 5s and O 2p states is a key factor in determining the structural and electronic properties of Sb₂O₄. arxiv.org

A defining feature of the Sb(III) sites in antimony oxide is the presence of a stereochemically active lone pair of electrons. acs.org DFT calculations have shown that this lone pair arises from the aforementioned hybridization of Sb 5s and O 2p orbitals. acs.orgsemanticscholar.org The resulting antibonding state is occupied by two electrons, which constitute the lone pair. acs.org This localized electron pair is not involved in bonding and occupies a significant volume in the crystal structure, leading to distortions in the coordination environment of the Sb(III) ions. acs.orgsemanticscholar.org The structural impact of the lone pair is a key difference between the coordination of Sb(III) and Sb(V) ions, with the latter exhibiting a more regular octahedral coordination. acs.org The presence and activity of these lone pairs are critical in understanding the crystal structures and phase stability of Sb₂O₄ polymorphs. acs.orgacs.org

Calculations of the density of states (DOS) and partial charge density provide a detailed picture of the electronic structure of Sb₂O₄. The total DOS reveals the distribution of electronic states as a function of energy, while the partial DOS (PDOS) decomposes this into contributions from individual atomic orbitals (e.g., Sb 5s, Sb 5p, O 2p). arxiv.orgacs.org These analyses confirm that the valence band maximum is primarily composed of O 2p states with a significant contribution from Sb 5s states, particularly in the vicinity of the Sb(III) ions. acs.org The conduction band minimum, on the other hand, is largely composed of unoccupied Sb 5p states. acs.org

Partial charge density visualizations further elucidate the spatial distribution of electrons. These visualizations clearly show the localization of the lone-pair electrons on the Sb(III) sites, appearing as regions of high electron density that are not directed towards any neighboring oxygen atoms. researchgate.net This provides direct visual evidence for the stereochemical activity of the lone pairs and their influence on the local structure.

DFT calculations have been employed to determine the fundamental and optical band gaps of Sb₂O₄ polymorphs. The nature of the band gap, whether direct or indirect, is a crucial parameter for optoelectronic applications. While many antimony oxides are indirect band gap materials, theoretical studies have indicated that β-Sb₂O₄ is an exception, possessing a direct band gap. acs.orgsemanticscholar.orgresearchgate.net In contrast, α-Sb₂O₄ is reported to have a direct band gap based on experimental and some computational findings. jcsp.org.pk The calculated band gap values can vary depending on the computational methodology, particularly the choice of exchange-correlation functional.

| Polymorph | Computational Method | Calculated Band Gap (eV) | Band Gap Type | Reference |

|---|---|---|---|---|

| α-Sb₂O₄ | UV-VIS Spectroscopy (Experimental) | ~3.26 | Direct | jcsp.org.pk |

| β-Sb₂O₄ | DFT | Not explicitly quantified in search results | Direct | acs.orgsemanticscholar.orgresearchgate.net |

| Amorphous Sb₂O₄ | DFT (PBE) | 1.48 | Not specified | arxiv.org |

The GW approximation is an advanced computational method used to obtain more accurate predictions of quasiparticle energies and, consequently, the electronic band gap of materials. researchgate.net This method goes beyond standard DFT by including many-body effects through the calculation of the self-energy (Σ) as a product of the Green's function (G) and the screened Coulomb interaction (W). While GW calculations have been successfully applied to predict the band gaps of various antimony compounds, such as antimony chalcogenides (e.g., Sb₂S₃ and Sb₂Se₃), a thorough literature search reveals a lack of specific studies that have employed the GW approximation to calculate the band gap of antimony oxide (Sb₂O₄). researchgate.net The application of the GW method to Sb₂O₄ would be a valuable future research direction to provide a more precise determination of its electronic band gap, which is crucial for assessing its potential in electronic and optoelectronic devices.

Density Functional Theory (DFT) for Ground State Properties and Electronic Band Structure

Phonon Spectra and Vibrational Properties of Antimony Oxide (Sb₂O₄)

Theoretical and computational studies have become indispensable for understanding the lattice dynamics of antimony oxide (Sb₂O₄). These methods provide detailed insights into the vibrational modes of the crystal lattice, which are fundamental to its thermal and mechanical properties.

Computational Modeling of Phonon Density of States

The phonon density of states (PDOS) for Sb₂O₄ polymorphs is primarily modeled using first-principles calculations based on Density Functional Theory (DFT). osti.gov These calculations are crucial for understanding the vibrational behavior of each constituent atom and involve phonons across the entire Brillouin zone. aps.org For a complex mixed-valence compound like Sb₂O₄, it is particularly important that the DFT calculations accurately account for the stereochemically active lone-pair electrons on the Sb(III) ions, as these significantly influence the crystal structure and its dynamics. osti.gov

Computational approaches employ methods such as the finite displacement method, often implemented in software packages like Phonopy, to test the dynamical stability of the predicted crystal structures. rsc.org The resulting phonon dispersion curves and the PDOS provide a comprehensive picture of the vibrational modes. A key indicator of a dynamically stable structure is the absence of imaginary frequencies in the phonon dispersion spectrum. rsc.org

Correlation with Experimental Vibrational Spectroscopy Data

A critical validation of theoretical models is their correlation with experimental data. For Sb₂O₄, computational results have been successfully compared with various experimental techniques that probe lattice vibrations.

Studies have shown that DFT calculations that properly account for the Sb(III) lone pairs can produce phonon densities of states that closely match experimental data obtained from inelastic neutron scattering (INS). osti.gov INS is a powerful technique because it provides a direct measure of the entire phonon spectrum. aps.orgaps.org Furthermore, theoretical calculations of Raman spectra, using techniques like density functional perturbation theory, allow for a direct comparison with experimental Raman spectroscopy, which probes zone-center phonon modes. rsc.orgnih.gov The agreement between calculated and measured spectra enables the confident assignment of vibrational features to specific atomic motions within the crystal lattice. rsc.org

Phase Stability and Transition Mechanisms

Computational studies are pivotal in exploring the phase stability and potential transitions of antimony oxide, providing insights that are often difficult to obtain experimentally.

Energetic Landscape of α- and β-Sb₂O₄ Polymorphs

Antimony oxide commonly exists in two well-studied polymorphs: the orthorhombic α-Sb₂O₄ (cervantite) and the monoclinic β-Sb₂O₄ (clinocervantite). osti.gov The α-phase is the most common and stable form under ambient conditions, while the β-phase is typically formed at high temperatures.

First-principles calculations have been employed to investigate the energetic landscape of these two phases. An open question in the field is what drives the stability of the α-phase over the β-phase. osti.gov Theoretical studies have shown that the difference in vibrational entropy between the two phases is small and therefore unlikely to be the primary factor stabilizing the α-phase. osti.gov Instead, computational results suggest that the superior stability of the α-phase might be related to the material not being fully stoichiometric, as calculations involving oxygen vacancies indicate the possibility for nonstoichiometric proportions of Sb(III) and Sb(V) in both phases. osti.gov

Computational Prediction of Novel Polymorphs (e.g., γ-Sb₂O₄, δ-Sb₂O₄)

Beyond the known α and β phases, computational methods have been used to predict the existence of novel Sb₂O₄ polymorphs. Recent studies utilizing genetic algorithms in combination with density functional theory have predicted two new, layered, two-dimensional (2D) polymorphs, designated as γ-Sb₂O₄ and δ-Sb₂O₄. rsc.org These predictive searches are carried out by exploring various crystal structures and identifying those with the lowest energy, corresponding to stable or metastable phases. rsc.org The prediction of these novel 2D materials opens up possibilities for new applications; for instance, γ-Sb₂O₄ is predicted to exhibit interesting properties such as out-of-plane ferroelectric switching.

Molecular Dynamics Simulations for Thermal and Dynamical Stability

To assess the viability of computationally predicted crystal structures, their thermal and dynamical stability must be confirmed. Ab initio molecular dynamics (AIMD) simulations are a key tool for this purpose. scribd.com By simulating the atomic motions at finite temperatures, AIMD can confirm whether a structure remains intact or undergoes a phase transition, thus verifying its thermal stability. nih.govresearchgate.net For the predicted γ- and δ-Sb₂O₄ polymorphs, AIMD simulations have been performed at elevated temperatures (e.g., 500 K) to confirm their structural integrity. rsc.org

Dynamical stability is assessed by calculating the phonon dispersion spectra. rsc.org The presence of imaginary phonon modes would indicate a structural instability, leading to a distortion into a lower-energy configuration. The confirmation of both thermal and dynamical stability through these computational techniques is a critical step in validating the existence of novel material phases before their experimental synthesis. rsc.orgrsc.org

Influence of Oxygen Vacancies on Phase Stability and Non-Stoichiometry

Theoretical and computational studies have highlighted the critical role of oxygen vacancies in determining the phase stability and stoichiometric variations of antimony oxide (Sb₂O₄). Oxygen vacancies, which are intrinsic point defects in metal oxides, can significantly alter the material's electronic structure, atomic arrangement, and thermodynamic properties. nih.govfrontiersin.org

Antimony oxide (Sb₂O₄) is a mixed-valence compound, typically containing equal proportions of Sb(III) and Sb(V) cations. It primarily exists in two polymorphs: α-Sb₂O₄ (cervantite) and β-Sb₂O₄ (clinocervantite). Density Functional Theory (DFT) calculations have been employed to understand the energetic balance between these phases. These studies suggest that the stability of the α phase over the β phase is not inherent to the perfect stoichiometric crystal but is rather a consequence of non-stoichiometry. osti.gov

Computational models incorporating oxygen vacancies demonstrate that their presence allows for non-stoichiometric ratios of Sb(III) and Sb(V) in both the α and β phases. osti.gov The formation of an oxygen vacancy creates localized electrons that can alter the oxidation state of neighboring antimony ions, leading to deviations from the ideal Sb³⁺Sb⁵⁺O₄ formula. This non-stoichiometry is a key factor stabilizing the α-Sb₂O₄ structure, which might otherwise be less favorable than the β phase. osti.gov While the vibrational entropy difference between the two phases is small and unlikely to be the driving factor for α-phase stability, the presence of these defects appears to be the determining influence. osti.gov

| Computational Method | Key Finding | Implication | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculations including oxygen vacancies reveal the possibility of non-stoichiometric proportions of Sb(III) and Sb(V). | Oxygen vacancies are crucial for the formation of non-stoichiometric Sb₂O₄. | osti.gov |

| Density Functional Theory (DFT) | The α phase is suggested to be more stable than the β phase only when the material is not fully stoichiometric. | Phase stability in Sb₂O₄ is directly linked to the concentration of defects like oxygen vacancies. | osti.gov |

| Analysis of Vibrational Entropy | The difference in vibrational entropy between the α and β phases is minimal. | Thermodynamic stability is not primarily driven by vibrational effects but by stoichiometry. | osti.gov |

Computational Studies on Doping and Strain Effects

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting how dopants can modify the electronic and ferroelectric properties of Sb₂O₄. Doping, the intentional introduction of foreign atoms into a crystal lattice, is a powerful strategy to engineer material properties. duke.edu

DFT calculations have been used to explore the effects of doping on newly predicted two-dimensional (2D) phases of Sb₂O₄, specifically the γ-Sb₂O₄ and δ-Sb₂O₄ polymorphs. These studies have investigated the impact of isovalent doping, where antimony is substituted by other pnictogen elements like Bismuth (Bi) and Arsenic (As). The introduction of these dopants directly alters the electronic band structure. For instance, calculations show that doping γ-Sb₂O₄ with Bismuth or δ-Sb₂O₄ with Arsenic results in a significant reduction of the material's bandgap. rsc.org This bandgap tuning is crucial for potential applications in optoelectronics and photocatalysis. The general mechanism involves the introduction of new energy levels within the band structure or modification of the conduction and valence band edges. researchgate.net

Furthermore, theoretical studies suggest that certain phases of Sb₂O₄ may exhibit ferroelectricity, characterized by a spontaneous electric polarization. The electric dipole moments in the γ-Sb₂O₄ and δ-Sb₂O₄ phases have been calculated using the Berry-phase method, a standard computational approach for quantifying ferroelectric polarization. rsc.org While specific studies on the effect of dopants on the ferroelectricity of Sb₂O₄ are emerging, insights can be drawn from broader research on ferroelectric oxides. In these materials, dopants can influence ferroelectric properties by inducing local structural distortions, creating electric dipoles, or altering the energy landscape of polarization switching. mdpi.com

| Host Material | Dopant | Computational Method | Calculated Bandgap (eV) | Reference |

|---|---|---|---|---|

| γ-Sb₂O₄ | Bismuth (Bi) | Density Functional Theory (DFT) | 1.99 | rsc.org |

| δ-Sb₂O₄ | Arsenic (As) | Density Functional Theory (DFT) | 1.41 | rsc.org |

Strain engineering is a theoretical and experimental approach used to modify the properties of materials by applying mechanical strain. researchgate.net First-principles calculations based on DFT are a key tool for predicting the effects of strain on a material's electronic, mechanical, and optical properties. While computational studies focusing specifically on strain engineering of Sb₂O₄ are limited, extensive research on the related material antimonene (a single layer of antimony) provides significant insights into how strain can be expected to modulate an antimony-based lattice. aps.orgresearchgate.net

First-principles studies on β-antimonene show that its electronic properties are highly tunable by strain. The application of uniaxial strain in the armchair direction can induce a transition from an indirect to a direct bandgap at a critical strain of 4%. aps.orgresearchgate.net This transition is significant for optoelectronic applications, as materials with direct bandgaps are more efficient at emitting light. The bandgap itself, as well as the work function, can be continuously tuned by applying biaxial strain. aps.org

These computational studies on antimonene highlight the potential of strain engineering as a powerful tool for modulating the properties of antimony oxides like Sb₂O₄. Applying tensile or compressive strain could similarly be used to tune the band structure, modify charge carrier effective masses, and potentially influence the ferroelectric and catalytic properties of Sb₂O₄ nanostructures. ntu.edu.sgmdpi.com

| Strain Type | Magnitude | Predicted Effect | Reference |

|---|---|---|---|

| Uniaxial (Armchair) | 4% | Activates an indirect-to-direct bandgap transition. | aps.orgresearchgate.net |

| Uniaxial (Zigzag) | Up to 15% | The nature of the bandgap remains insensitive. | aps.orgresearchgate.net |

| Biaxial | 4% | Work function increases to a maximum value of 5.07 eV. | aps.orgresearchgate.net |

| Compressive | < -1% | Induces structural instability. | researchgate.net |

Advanced Applications of Antimony Oxide Sb2o4 in Materials Science

Catalysis in Chemical Transformations

Antimony oxide, particularly in mixed-oxide systems, serves as a highly effective catalyst in a range of selective oxidation and ammoxidation reactions. ijraset.comresearchgate.net These processes are fundamental to the chemical industry for the production of valuable monomers and chemical intermediates.

The catalytic activity of antimony oxide is most prominently harnessed when it is combined with other metal oxides. These mixed-oxide systems exhibit synergistic effects that enhance catalytic performance, including activity, selectivity, and stability.

Mixed-oxide catalysts containing antimony oxide are central to several industrial oxidation processes. The specific combination of metal oxides determines the catalyst's suitability for a particular reaction.

Fe2O3-Sb2O4: This system is a notable catalyst for the allylic oxidation of olefins. ethernet.edu.et The surface of these catalysts is often enriched with antimony, which is believed to be crucial for the selective oxidation process. researchgate.netethernet.edu.et Studies on the oxidation of propene using Fe2O3-Sb2O4 have shown that the selectivity towards acrolein increases with higher antimony content, which helps in suppressing the complete oxidation to CO2. researchgate.nettou.edu.kz

MoO3-Sb2O4: Molybdenum-based catalysts, when combined with antimony oxide, are effective in the selective oxidation of olefins. acs.orgscispace.com The synergy between molybdenum trioxide and α-Sb2O4 has been observed to enhance catalytic performance in reactions like the oxidation of isobutene to methacrolein. acs.org

SnO2-Sb2O4: Tin-antimony oxide catalysts are well-known for their application in the selective oxidation of olefins, such as the oxidation of isobutene to methacrolein. electronicsandbooks.comosti.gov A synergistic effect is observed in mechanical mixtures of SnO2 and α-Sb2O4, where the antimony oxide is thought to provide mobile oxygen species that create and regenerate selective active sites on the tin oxide surface. electronicsandbooks.com These materials are also explored as anode materials for the electrochemical oxidation of organic compounds in wastewater treatment. scholaris.caacs.orgresearchgate.net

V2O5-Sb2O4: Vanadium-antimony oxides are critical catalysts, particularly for the ammoxidation of propane to produce acrylonitrile. ijraset.comresearchgate.net The combination of V2O5 and Sb2O4, often on a support like TiO2, can form active phases such as VSbO4. epa.govresearchgate.net The presence of excess antimony oxide (Sb/V > 1) is often beneficial, leading to higher selectivity towards acrylonitrile by isolating the active vanadium centers. ijraset.comlu.se

Antimony oxide-based catalysts are instrumental in the selective oxidation of various olefins to produce valuable unsaturated aldehydes and other intermediates.

Propene: The oxidation of propene over catalysts like Fe2O3-Sb2O4 yields acrolein, an important chemical intermediate. osti.govresearchgate.net The surface oxygen on the catalyst plays a significant role in this selective conversion. researchgate.net

Isobutene: The selective oxidation of isobutene to methacrolein is a key application for SnO2-Sb2O4 and MoO3-Sb2O4 catalysts. acs.orgelectronicsandbooks.com A notable catalytic synergy is observed with SnO2-Sb2O4 mixtures, leading to enhanced production and selectivity of methacrolein. electronicsandbooks.comosti.gov

Ethylbenzene: While less common, antimony-containing mixed oxides can also be applied in the oxidative dehydrogenation of ethylbenzene to styrene, although this application is not as widely documented as olefin oxidation.

Interactive Table: Catalytic Performance in Olefin Oxidation

Below is a summary of the performance of various Sb2O4-based mixed-oxide catalysts in the oxidation of different olefins.

| Catalyst System | Olefin | Major Product | Key Findings |

| Fe2O3-Sb2O4 | Propene | Acrolein | Sb-rich surfaces enhance selectivity by suppressing complete oxidation. researchgate.netethernet.edu.et |

| SnO2-Sb2O4 | Isobutene | Methacrolein | Synergistic effects observed, with Sb2O4 providing spillover oxygen to SnO2. electronicsandbooks.comosti.gov |

| MoO3-Sb2O4 | Isobutene | Methacrolein | The combination of oxides shows good activity and selectivity. acs.orgresearchgate.net |

| V2O5-Sb2O4/TiO2 | o-Xylene | Phthalic Anhydride | Antimony addition leads to site isolation and reduces overoxidation. epa.gov |

The ammoxidation of propane is a more direct and economically favorable route to acrylonitrile compared to the traditional propene-based process. Vanadium-antimony oxide catalysts are at the forefront of this technology. ijraset.com

In these systems, phases like a rutile VSbO4 and α-Sb2O4 are considered crucial for catalytic efficiency. ijraset.com Catalysts with an excess of antimony (Sb/V atomic ratio > 1) generally show improved selectivity for acrylonitrile. ijraset.com The addition of other elements like aluminum can further enhance the performance of these catalysts. researchgate.net The catalyst system often involves supported metal oxides, for instance, based on V, Sb, and W. upm.es

Interactive Table: Propane Ammoxidation Catalyst Performance

This table illustrates the impact of catalyst composition on the conversion and selectivity in the ammoxidation of propane to acrylonitrile.

| Catalyst System | Propane Conversion (%) | Acrylonitrile Selectivity (%) | Notes |

| V/Sb/O | Varies | Increased with Sb/V > 1 | Excess antimony improves selectivity by converting the intermediate propene to acrylonitrile more efficiently. ijraset.com |

| V/Sb/Al/O | ~27% (on Al2O3 support) | ~14% (on Al2O3 support) | Alumina-based catalysts can be more active but may have lower selectivity due to side reactions. ijraset.com |

| V/Sb/W/Al/O | Not specified | Continuously increases | The introduction of W4+ into the rutile structure is suggested to enhance acrylonitrile selectivity. ijraset.com |

Understanding the mechanism of catalytic activity is essential for designing more efficient and selective catalysts. For antimony oxide-based systems, the interplay of different antimony oxidation states and the nature of the surface active sites are key areas of investigation.

The catalytic prowess of Sb2O4 is intrinsically linked to its mixed-valence nature, containing both Sb(III) and Sb(V). osti.gov This dual oxidation state allows for facile redox cycling, which is fundamental to many catalytic oxidation reactions.